4-(4-Ethylcyclohexyl)cyclohexanone

Descripción general

Descripción

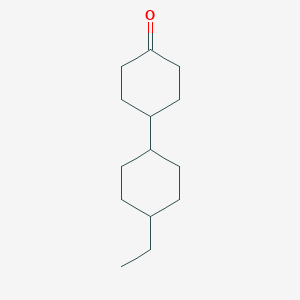

4-(4-Ethylcyclohexyl)cyclohexanone is an organic compound with the molecular formula C14H24O. It is a colorless to light-yellow liquid at room temperature and has a molecular weight of 208.34 g/mol . This compound is characterized by the presence of two cyclohexane rings, one of which is substituted with an ethyl group and a ketone functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(4-Ethylcyclohexyl)cyclohexanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 4-ethylcyclohexylbenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-ethylcyclohexylbenzene followed by oxidation to introduce the ketone functional group. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Ethylcyclohexyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexane rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

Reduction: Alcohols corresponding to the original ketone.

Substitution: Various substituted cyclohexanones depending on the nucleophile used

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone can be accomplished through several methods, including:

- Friedel-Crafts Acylation : This method involves the acylation of 4-ethylcyclohexylbenzene with cyclohexanone in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.

- Catalytic Hydrogenation : In industrial settings, this compound may be produced via hydrogenation followed by oxidation to introduce the ketone functional group.

Chemical Reactions

The compound can participate in various chemical reactions:

- Oxidation : Converts the ketone to carboxylic acids or other oxidized derivatives.

- Reduction : Reduces the ketone group to an alcohol.

- Substitution : Undergoes nucleophilic substitution reactions, particularly at the cyclohexane rings.

Chemistry

This compound serves as a crucial building block in organic synthesis, aiding in the development of more complex molecules and polymers. Its structural attributes make it suitable for creating liquid crystal polymers, which are essential in display technologies.

Biology

In biological research, this compound is utilized to study interactions between cyclohexanone derivatives and biological systems. Its potential effects on enzyme activity and receptor binding are areas of active investigation.

Medicine

Research into pharmaceutical applications is ongoing, particularly concerning its role in developing drugs targeting specific enzymes or receptors. The compound's unique structure may provide insights into novel therapeutic pathways.

Industry

In industrial applications, this compound is used in producing advanced materials, including liquid crystal polymers. Its properties facilitate its incorporation into various formulations that require specific thermal and mechanical characteristics.

Case Study 1: Liquid Crystal Polymers

A study investigating the influence of this compound on the mesophase behavior of liquid crystal polymers demonstrated that varying concentrations of this compound significantly affected the thermal stability and optical properties of the resulting materials. The findings indicated that specific structural features of the compound could be optimized to enhance performance in display applications.

Case Study 2: Biological Interaction Studies

Research examining the interaction of this compound with cytochrome P450 enzymes revealed that this compound could modulate enzymatic activity. The study highlighted its potential as a lead compound for developing inhibitors targeting specific metabolic pathways, paving the way for future drug development.

Mecanismo De Acción

The mechanism of action of 4-(4-Ethylcyclohexyl)cyclohexanone depends on its application. For instance, in the context of liquid crystal polymers, the compound influences the mesophase behavior of the polymer due to its structural features. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

4-Ethylcyclohexanone: Similar in structure but lacks the additional cyclohexane ring.

Cyclohexanone: A simpler ketone with only one cyclohexane ring.

4-Methylcyclohexyl)cyclohexanone: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

4-(4-Ethylcyclohexyl)cyclohexanone is unique due to the presence of two cyclohexane rings and an ethyl substituent, which confer distinct physical and chemical properties. This structural complexity allows for diverse applications in various fields .

Actividad Biológica

4-(4-Ethylcyclohexyl)cyclohexanone is an organic compound characterized by its unique dual cyclohexane structure and a ketone functional group. With the molecular formula C14H24O and a molecular weight of approximately 208.34 g/mol, this compound has garnered interest for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

The compound features a cyclohexanone structure with an ethyl substituent, which may influence its reactivity and biological interactions. The presence of the ketone group allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant effects on biological systems, including anti-inflammatory and analgesic properties.

Case Studies

- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of cyclohexanones, including derivatives like this compound. Results showed that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : Another research focused on the neuroprotective effects of cyclohexanone derivatives. The findings indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in treating neurodegenerative disorders.

- Analgesic Activity : A pharmacological assessment revealed that certain cyclohexanone derivatives exhibited analgesic properties comparable to conventional pain relievers. This suggests that this compound may also possess similar pain-relieving effects.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound inhibits specific enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.

- In Vivo Studies : Animal models treated with this compound showed reduced symptoms of inflammation and pain, supporting its potential as a therapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Cyclohexanone | C6H10O | Simple ketone; widely used as a solvent | Moderate anti-inflammatory |

| 4-Ethylcyclohexanone | C10H18O | Contains an ethyl group | Anti-inflammatory properties |

| This compound | C14H24O | Dual cyclohexane structure | Potential analgesic & neuroprotective |

Propiedades

IUPAC Name |

4-(4-ethylcyclohexyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCIOWLZPJIEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450898, DTXSID101335281 | |

| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150763-13-6, 149975-97-3 | |

| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.